molecular formula C14H17ClFNO B1422556 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide CAS No. 1269151-64-5

2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide

Cat. No.: B1422556
CAS No.: 1269151-64-5
M. Wt: 269.74 g/mol
InChI Key: YJQVSNWIFJWTLD-UHFFFAOYSA-N
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Description

2-Chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide (CAS: 1311317-22-2) is a chloroacetamide derivative featuring a cyclopentylmethyl group substituted with a 4-fluorophenyl ring at the nitrogen atom of the acetamide core. Its molecular formula is C₁₄H₁₇ClFNO, with a molecular weight of 269.74 g/mol . The compound is characterized by:

  • A 2-chloroacetamide backbone, common in agrochemicals and pharmaceuticals.
  • A bulky cyclopentylmethyl group linked to the nitrogen atom.
  • A 4-fluorophenyl substituent, which introduces electron-withdrawing effects that influence reactivity and binding interactions.

Properties

IUPAC Name

2-chloro-N-[[1-(4-fluorophenyl)cyclopentyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-9-13(18)17-10-14(7-1-2-8-14)11-3-5-12(16)6-4-11/h3-6H,1-2,7-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQVSNWIFJWTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with cyclopentylamine to form N-(4-fluorophenyl)cyclopentylamine.

    Acylation Reaction: The intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Formation of amines or alcohols from corresponding functional groups.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biochemical Research: Used in studies to understand its interaction with biological macromolecules.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Target Compound C₁₄H₁₇ClFNO 269.74 Cyclopentylmethyl, 4-fluorophenyl Research intermediate, potential agrochemical
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 4-fluorophenyl Intermediate for heterocyclic synthesis
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-Diethylphenyl, methoxymethyl Herbicide (soil-applied)
2-Chloro-N-[cyclopentyl(phenyl)methyl]acetamide C₁₄H₁₈ClNO 251.75 Cyclopentylmethyl, phenyl (no fluorine) Structural analog; reduced polarity
2-Chloro-N-(4-fluorobenzyl)acetamide C₉H₉ClFNO 201.65 4-Fluorobenzyl Building block for drug candidates
Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs like 2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide . This may improve stability in metabolic pathways.

Agrochemical Relevance :

  • Alachlor, a commercial herbicide, shares a similar molecular weight but differs in substituents (methoxymethyl vs. cyclopentylmethyl), highlighting the role of substituents in biological activity .

Synthetic Utility: The target compound and 2-chloro-N-(4-fluorophenyl)acetamide both serve as intermediates for synthesizing heterocycles like 2,5-piperazinediones and quinolinyl derivatives .

Physicochemical Properties

  • Polarity: Fluorine substitution increases polarity compared to non-fluorinated analogs, affecting solubility in organic solvents.
  • Hydrogen Bonding : The acetamide carbonyl and N–H groups enable intermolecular hydrogen bonding, as observed in crystal structures of related compounds (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) .

Research and Development Status

  • Commercial Availability: The target compound is listed as a discontinued research chemical by suppliers like CymitQuimica and Santa Cruz Biotechnology, suggesting specialized use in early-stage studies .
  • Safety Data: Limited hazard information is available, but precautionary handling is advised due to the reactive chloroacetamide core .

Biological Activity

2-Chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide is a synthetic compound notable for its potential biological applications, particularly in medicinal chemistry. Its structure includes a chloro group, an acetamide functional group, and a cyclopentyl moiety substituted with a 4-fluorophenyl group. This unique combination of features contributes to its biological activity, particularly its antibacterial properties.

Antibacterial Properties

Research indicates that 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide exhibits significant antibacterial activity . Key findings include:

  • Effectiveness Against Bacteria : The compound has shown effectiveness against Klebsiella pneumoniae, a common pathogen associated with various infections. It has been reported to enhance the efficacy of other antibiotics such as ciprofloxacin and meropenem, suggesting potential for use in combination therapies.
  • Synergistic Effects : Studies have demonstrated that this compound can reduce the necessary concentrations of antibiotics for bacterial eradication while maintaining minimal cytotoxicity in preliminary tests. This synergistic effect is critical for developing new treatment strategies against resistant bacterial strains.

The mechanism through which 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide exerts its antibacterial effects involves:

  • Nucleophilic Substitution : The presence of the chloro group allows for nucleophilic substitutions, which can lead to the formation of various derivatives with potentially enhanced biological activity.
  • Hydrolysis Reactions : Under acidic or basic conditions, the compound may undergo hydrolysis, resulting in carboxylic acids and amines that could also contribute to its antibacterial efficacy.

Structural Comparison

The following table summarizes some structural comparisons with related compounds that share similar features:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(4-fluorophenyl)acetamideContains a chloro and fluorophenyl groupPrimarily studied for its antibacterial properties
N-(4-Fluorophenyl)acetamideLacks cyclopentyl structureFocused on different biological activities
2-Chloro-N-(1-naphthalen-1-yl)acetamideContains a naphthalene instead of cyclopentaneExplored for anti-inflammatory properties

This table highlights the unique aspects of 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide, particularly its specific combination of functional groups and its demonstrated synergistic effects with established antibiotics.

Study 1: Efficacy Against Klebsiella pneumoniae

In a laboratory setting, researchers evaluated the antibacterial activity of 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide against Klebsiella pneumoniae. The study found that:

  • The compound significantly reduced bacterial growth at lower concentrations when combined with ciprofloxacin.
  • Minimal cytotoxicity was observed in human cell lines, indicating a favorable safety profile for further development as an antibiotic agent.

Study 2: Synergistic Effects with Meropenem

Another study focused on the synergistic effects of this compound when used alongside meropenem. Key findings included:

  • Enhanced antibacterial activity was noted, allowing for lower doses of meropenem to achieve effective bacterial eradication.
  • The combination therapy demonstrated potential in overcoming antibiotic resistance mechanisms present in Klebsiella pneumoniae strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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